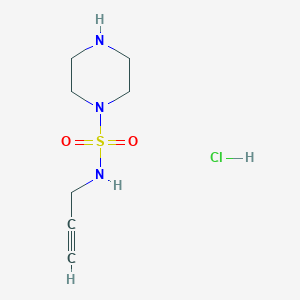

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride

CAS No.: 1258640-72-0

Cat. No.: VC2820919

Molecular Formula: C7H14ClN3O2S

Molecular Weight: 239.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1258640-72-0 |

|---|---|

| Molecular Formula | C7H14ClN3O2S |

| Molecular Weight | 239.72 g/mol |

| IUPAC Name | N-prop-2-ynylpiperazine-1-sulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C7H13N3O2S.ClH/c1-2-3-9-13(11,12)10-6-4-8-5-7-10;/h1,8-9H,3-7H2;1H |

| Standard InChI Key | UNOXUUADYQCKLY-UHFFFAOYSA-N |

| SMILES | C#CCNS(=O)(=O)N1CCNCC1.Cl |

| Canonical SMILES | C#CCNS(=O)(=O)N1CCNCC1.Cl |

Introduction

Chemical Structure and Properties

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride belongs to the sulfonamide class of compounds, which has a well-established history in pharmaceutical development. The compound features a piperazine ring with a sulfonamide group attached to one nitrogen atom and a prop-2-yn-1-yl group linked to the sulfonamide nitrogen. This structure contributes to its unique chemical behavior and biological interactions, making it a compound of interest for various research applications.

The compound has the following fundamental properties:

| Property | Value |

|---|---|

| CAS Number | 1258640-72-0 |

| Molecular Formula | C₇H₁₄ClN₃O₂S |

| Molecular Weight | 239.72 g/mol |

| Appearance | Crystalline solid |

| Classification | Sulfonamide, Piperazine derivative |

The molecular structure contains several key functional groups that contribute to its reactivity and biological properties. The piperazine ring serves as a versatile scaffold that can interact with various biological targets, while the sulfonamide group contributes to potential antibacterial activity. Additionally, the prop-2-yn-1-yl group features a terminal alkyne that provides opportunities for further chemical modifications through click chemistry and related reactions.

Structural Characteristics

The compound's structure contains multiple nitrogen atoms that can participate in hydrogen bonding interactions with biological targets. The sulfonamide group (SO₂NH) is particularly significant as it can act as both a hydrogen bond donor and acceptor, facilitating interactions with protein residues. This structural feature is commonly observed in compounds with antibacterial properties and contributes significantly to the compound's biological profile.

Physical-Chemical Properties

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride exhibits properties that make it suitable for various research applications. As a hydrochloride salt, it demonstrates improved water solubility compared to its free base form, which is advantageous for biological testing and pharmaceutical formulation. The compound is relatively stable under standard laboratory conditions but may be sensitive to strong oxidizing agents due to the presence of the alkyne functionality.

Synthesis and Purification Methods

The synthesis of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride involves several carefully controlled steps that require specific reaction conditions to achieve optimal yields and purity. The process typically employs strategic protection and deprotection steps to selectively functionalize the piperazine ring with the desired substituents.

Synthetic Routes

| Purification Method | Description | Advantages |

|---|---|---|

| Recrystallization | Formation of pure crystals from solution | High purity, simple equipment |

| Column Chromatography | Separation based on differential adsorption | Effective for complex mixtures |

| Preparative HPLC | High-resolution separation | Exceptional purity, automation |

The purification process is typically monitored using analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm the structural integrity and purity of the final product. These quality control measures are essential for ensuring the reliability of subsequent biological and chemical studies.

Chemical Reactivity and Stability

N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride exhibits diverse chemical reactivity owing to its multiple functional groups. Understanding these reactive properties is crucial for developing derivative compounds and optimizing its performance in various applications.

Key Reactions

The compound can participate in several important chemical transformations:

-

Reduction reactions with reagents such as sodium borohydride can target the alkyne group

-

Oxidation reactions with potassium permanganate or similar oxidizing agents

-

Click chemistry reactions via the terminal alkyne group, enabling conjugation with azide-containing molecules

-

Sulfonamide N-alkylation or acylation reactions that modify the sulfonamide nitrogen

These reactions must be performed under carefully optimized conditions to prevent degradation of sensitive functional groups within the molecule. The specific reaction conditions, including temperature, solvent choice, and catalyst selection, significantly impact the yield and selectivity of these transformations.

Stability Considerations

The stability profile of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride is influenced by several factors:

-

Alkyne stability: The terminal alkyne group may undergo undesired reactions under certain conditions

-

Sulfonamide stability: Generally stable but susceptible to hydrolysis under strongly acidic or basic conditions

-

Salt form considerations: The hydrochloride salt form improves stability compared to the free base

Storage recommendations typically include keeping the compound in a cool, dry environment, protected from light and moisture to maintain its integrity for extended periods.

Biological Activities and Mechanisms of Action

The biological profile of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride reveals potential applications in pharmaceutical research, particularly in the development of antibacterial agents and other therapeutic interventions.

Antibacterial Properties

As a sulfonamide derivative, this compound shares structural similarities with known antibacterial agents. Sulfonamides typically exert their antibacterial effects by inhibiting bacterial dihydropteroate synthase, an enzyme involved in folate synthesis that is essential for bacterial growth and reproduction. While specific studies on this particular compound are ongoing, preliminary investigations suggest potential activity against various bacterial strains.

Structure-Activity Relationships

Research on related compounds indicates that modifications to the piperazine ring can significantly impact biological activity. For instance:

-

The replacement of piperidine with piperazine in related structures has been shown to cause approximately 10-fold reduction in cellular potency, suggesting the importance of ring selection

-

Capping (alkylating) of the piperazine nitrogen in similar compounds has been observed to cause a noticeable reduction in potency against parasites

-

The terminal alkyne group provides a point for further derivatization that might enhance or alter the biological profile

These structure-activity relationships provide valuable insights for medicinal chemists seeking to optimize the biological performance of this compound class.

Analytical Characterization

Comprehensive analytical characterization is essential for confirming the identity, purity, and structural features of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride. Multiple complementary techniques are typically employed to generate a complete analytical profile.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about the compound. The following key signals would be expected in the ¹H NMR spectrum:

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Terminal alkyne | ~2.2-2.4 | triplet | 1H |

| Propargyl CH₂ | ~3.8-4.0 | doublet | 2H |

| Piperazine CH₂ | ~2.8-3.5 | multiplet | 8H |

| Sulfonamide NH | ~7.5-8.0 | broad singlet | 1H |

Additional characterization techniques include infrared spectroscopy (IR), which would show characteristic absorptions for the sulfonamide group (typically around 1140-1340 cm⁻¹) and the terminal alkyne (around 3300 cm⁻¹).

Mass Spectrometric Analysis

Mass spectrometry provides critical information for structural confirmation and purity assessment. For related piperazine sulfonamide compounds, characteristic fragmentation patterns have been documented, with common fragments arising from cleavage of the sulfonamide bond and fragmentation of the piperazine ring .

Comparative Analysis with Related Compounds

Comparing N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride with structurally related compounds provides valuable insights into structure-property relationships and helps position this compound within the broader context of sulfonamide chemistry.

Structural Analogues

Several compounds share structural similarities with N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride:

| Compound | Key Structural Difference | Notable Properties |

|---|---|---|

| N-(propan-2-yl)piperazine-1-sulfonamide | Lacks terminal alkyne, has isopropyl group | Different pharmacokinetic profile, reduced reactivity |

| Piperazine-1-sulfonamide | Lacks N-substituent | Simplified structure, different biological activity |

| N-phenylpiperazine-1-sulfonamide | Contains phenyl instead of propargyl group | Enhanced lipophilicity, different pharmacodynamics |

These structural variations can significantly impact the physicochemical properties and biological activities of the compounds. For instance, the molecular weight of N-(propan-2-yl)piperazine-1-sulfonamide (207.10 g/mol as free base) differs from that of N-(prop-2-yn-1-yl)piperazine-1-sulfonamide hydrochloride (239.72 g/mol) .

Pharmacophore Considerations

Analysis of the essential structural features (pharmacophore) of these compounds reveals:

-

The piperazine ring provides a rigid scaffold with specific spatial arrangement of hydrogen bond acceptors

-

The sulfonamide group contributes to hydrogen bonding capabilities and potential biological interactions

-

The N-substituent (prop-2-yn-1-yl in this case) modulates lipophilicity and can impact pharmacokinetic properties

Understanding these structure-property relationships is crucial for rational design of new derivatives with enhanced properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume